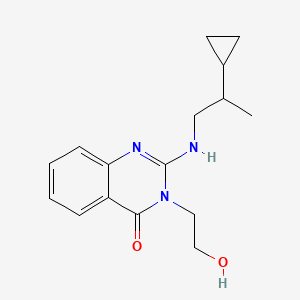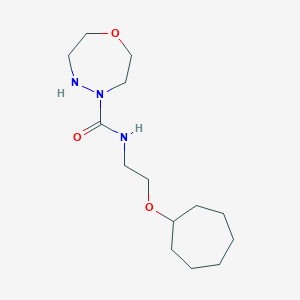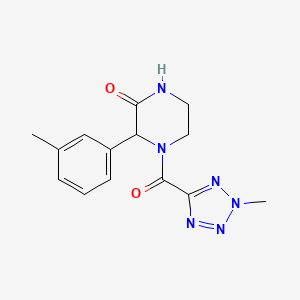![molecular formula C13H17F2N3O3S B7437756 (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as Difluoromethylornithine (DFMO) and is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in polyamine biosynthesis.
作用機序
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide exerts its therapeutic effects by inhibiting ODC, which is essential for the biosynthesis of polyamines. Polyamines play a crucial role in cell proliferation and differentiation, and their dysregulation has been linked to various diseases, including cancer. By inhibiting ODC, (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide reduces the levels of polyamines, which can lead to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide has been shown to have several biochemical and physiological effects, including decreased polyamine levels, reduced cell proliferation, and increased apoptosis. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various diseases.
実験室実験の利点と制限
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide has several advantages as a research tool, including its specificity for ODC inhibition, its ability to reduce polyamine levels, and its potential therapeutic applications in various diseases. However, (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide also has limitations, including its potential toxicity at high doses and its limited bioavailability.
将来の方向性
There are several future directions for research on (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide, including investigating its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize the dosing and administration of (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide to minimize toxicity and maximize therapeutic efficacy. Finally, the development of new analogs of (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide with improved pharmacokinetic properties may enhance its therapeutic potential.
合成法
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide can be synthesized using various methods, including the reaction of N-methylpyrrolidine-2-carbohydrazide with difluoromethylsulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide.
科学的研究の応用
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and neurological disorders. In cancer treatment, (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide has shown promising results in clinical trials as a chemopreventive agent for colorectal and skin cancers. It has also been investigated as a potential treatment for African sleeping sickness, a parasitic infection caused by Trypanosoma brucei. Additionally, (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide has been studied for its potential neuroprotective effects in Huntington's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O3S/c1-18-8-2-3-11(18)12(19)17-16-9-4-6-10(7-5-9)22(20,21)13(14)15/h4-7,11,13,16H,2-3,8H2,1H3,(H,17,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWJYTUHAPJJS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)NNC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)NNC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)

![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)
![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)
![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)
![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)